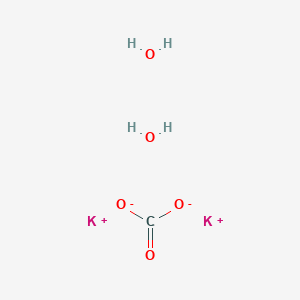
2-(异丁基氨基)乙醇
描述
2-(Isobutylamino)ethanol is a chemical compound that can be derived from isobutyl alcohol (IBA) and appears to be related to compounds that have been synthesized for various applications. While the provided papers do not directly discuss 2-(Isobutylamino)ethanol, they do provide insights into the synthesis and properties of similar compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-(N-methyl-N-isobutylamino)-benzyl alcohol, involves a multi-step process including condensation, reduction, and methylation, achieving overall yields of 60% . The study also explored the effects of different conditions on the reduction step, optimizing the preparation of related compounds. This suggests that the synthesis of 2-(Isobutylamino)ethanol could potentially follow a similar pathway, with careful consideration of reaction conditions to optimize yield and purity.
Molecular Structure Analysis
Although the molecular structure of 2-(Isobutylamino)ethanol is not directly analyzed in the provided papers, the structure of similar compounds, such as 2-(N-methyl-N-isobutylamino)-benzyl alcohol, has been successfully synthesized, which implies that the molecular structure of 2-(Isobutylamino)ethanol would likely feature an isobutylamino group attached to an ethanol backbone . The presence of this functional group would influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(Isobutylamino)ethanol. However, based on the synthesis of related compounds, it can be inferred that 2-(Isobutylamino)ethanol may undergo similar reactions, such as condensation and methylation, as part of its synthesis or further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Isobutylamino)ethanol are not directly discussed in the provided papers. However, isobutyl alcohol has been studied as an entrainer for the dehydration of ethanol and 1-propanol, suggesting that it has favorable solvent properties and can participate in distillation processes to separate azeotropic mixtures . This indicates that 2-(Isobutylamino)ethanol might also exhibit solvent properties and could potentially be used in similar separation processes, given the structural similarity to isobutyl alcohol.
科学研究应用
在分析化学中的电化学发光
2-(二丁基氨基)乙醇(DBAE),与2-(异丁基氨基)乙醇密切相关,已被确认为电化学发光(ECL)系统中一种有效的共同反应物,涉及到钌配合物,如Ru(bpy)3^2+/DBAE。该系统在分析化学应用中显示出潜力,包括通过抑制的ECL对多巴胺等物质进行敏感检测(Xue et al., 2009)。另一项研究探讨了Ru(phen)3^2+/DBAE的ECL,揭示了其在增强ECL发射强度方面的有效性,表明其在敏感检测应用中的实用性(Parveen et al., 2013)。
葡萄糖氧化酶测定方法的开发
2-(二丁基氨基)乙醇的创新应用包括将其用于开发氧响应型ECL系统,用于葡萄糖氧化酶测定。这种方法利用了DBAE在水溶液中溶解氧的强阳极ECL发射(Kargbo et al., 2014)。
热物性质研究
对乙醇胺类化合物的研究,如2-(异丙基氨基)乙醇,提供了有关其蒸气压、热容和相行为的见解。这些热力学性质对各种工业和研究应用至关重要(Soares et al., 2018)。
在环境科学中的CO2吸收
对2-(异丙基氨基)乙醇的研究表明其在CO2吸收中的有效性,为旨在捕获CO2的环境技术中的潜在应用提供了可能。这项工作有助于了解无溶剂烷基胺类化合物在捕获CO2方面的实用性,并将其效率与传统方法如水溶性单乙醇胺(MEA)进行比较(Barzagli et al., 2016)。
在微藻脂肪提取中的溶剂切换
2-(二丁基氨基)乙醇已被测试作为微藻脂肪提取中的可切换溶剂。这种方法涉及在疏水性和亲水性形式之间交替,可能对生物燃料生产和其他生物技术应用产生影响(Yin, 2015)。
属性
IUPAC Name |
2-(2-methylpropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWZYGQIJWDACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168972 | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylamino)ethanol | |
CAS RN |
17091-40-6 | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017091406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutylaminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Isobutylaminoethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PYM6KM6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)





